molecular formula C16H22N4O5S B2831016 ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate CAS No. 1251626-83-1

ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate

Cat. No.: B2831016
CAS No.: 1251626-83-1
M. Wt: 382.44
InChI Key: HRDSVHSXBUSKGR-UHFFFAOYSA-N
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Description

Ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a sulfonyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate typically involves multiple steps:

    Formation of the Triazolopyridine Core: The initial step involves the formation of the triazolopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions, often involving the use of catalysts and specific solvents.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride is reacted with the triazolopyridine intermediate.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached via a nucleophilic substitution reaction, where the piperidine derivative reacts with the sulfonylated triazolopyridine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with the replication of pathogens.

Comparison with Similar Compounds

Ethyl [6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate can be compared with other triazolopyridine derivatives:

    Similar Compounds: Compounds such as 6-aryl-3-(pyridin-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and other triazole-based molecules.

    Uniqueness: The presence of the sulfonyl group and the piperidine moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.

This detailed article provides a comprehensive overview of ethyl 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2-[6-(4-methylpiperidin-1-yl)sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5S/c1-3-25-15(21)11-20-16(22)19-10-13(4-5-14(19)17-20)26(23,24)18-8-6-12(2)7-9-18/h4-5,10,12H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDSVHSXBUSKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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